1-Methyl-1h-indole-2-carbonitrile
Description
Contextual Significance of the Indole (B1671886) Nucleus in Synthetic Chemistry
The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a ubiquitous and vital structural motif in a vast array of natural products and synthetic compounds. nih.govnih.govresearchgate.netijpsr.comcapes.gov.br Its prevalence in biologically active molecules underscores its significance as a "privileged scaffold" in medicinal chemistry. nih.govijpsr.com This distinction arises from its ability to interact with a wide range of biological targets, including proteins and nucleic acids, often serving as a key pharmacophore responsible for a compound's therapeutic effects. nih.govnih.govresearchgate.net
The indole ring system is found in the essential amino acid tryptophan, which serves as a biosynthetic precursor to numerous alkaloids with potent physiological activities. researchgate.net The unique electronic properties of the indole nucleus, characterized by its electron-rich nature, allow it to participate in various chemical transformations, making it a versatile building block for synthetic chemists. nih.gov Researchers have developed a multitude of synthetic methodologies, from classical approaches like the Fischer and Madelung syntheses to modern transition-metal-catalyzed cross-coupling reactions, to construct and functionalize the indole core. openmedicinalchemistryjournal.comrsc.orgbhu.ac.in This extensive synthetic toolbox enables the creation of diverse indole derivatives with tailored properties for applications in drug discovery, agrochemicals, and materials science. researchgate.netopenmedicinalchemistryjournal.com
The inherent biological activities associated with the indole scaffold are broad and well-documented, encompassing anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties, among others. nih.govresearchgate.netrsc.orgnih.gov This wide spectrum of activity has fueled continuous research into novel indole-containing compounds as potential therapeutic agents. ijpsr.comcapes.gov.br
Strategic Importance of Nitrile Functionality in Chemical Synthesis
The nitrile group, or cyano group (-C≡N), is a highly valuable and versatile functional group in organic synthesis. fiveable.menumberanalytics.com Its strong electron-withdrawing nature and linear geometry significantly influence the reactivity and physical properties of a molecule. fiveable.me Nitriles are key intermediates in the synthesis of a wide array of other functional groups, highlighting their strategic importance in multi-step synthetic sequences. numberanalytics.comslideshare.net
One of the most significant transformations of the nitrile group is its hydrolysis to carboxylic acids, providing a robust method for their preparation. fiveable.meslideshare.net Additionally, nitriles can be readily reduced to primary amines, essential building blocks in the synthesis of pharmaceuticals and other nitrogen-containing compounds. fiveable.me The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack, allowing for the formation of new carbon-carbon bonds through reactions with organometallic reagents like Grignard reagents, which after hydrolysis can yield ketones. fiveable.me
The presence of a nitrile group can also modulate the biological activity of a molecule. byjus.com In drug design, the introduction of a nitrile can impact a compound's polarity, metabolic stability, and ability to act as a hydrogen bond acceptor. numberanalytics.combyjus.com Aromatic nitriles, where the cyano group is attached to an aromatic ring, exhibit unique reactivity due to the interplay between the two moieties. fiveable.me The versatility of the nitrile group makes it a crucial component in the synthesis of pharmaceuticals, agrochemicals, and materials such as synthetic rubbers and plastics. numberanalytics.comslideshare.netbyjus.com
Overview of Contemporary Research Directions for 1-Methyl-1H-indole-2-carbonitrile Derivatives
The compound this compound serves as a valuable scaffold for the development of more complex and highly functionalized indole derivatives. Current research efforts are largely focused on leveraging the reactivity of the indole nucleus and the nitrile group to synthesize novel compounds with potential applications in medicinal chemistry and materials science.
A significant area of investigation involves the functionalization of the indole ring of this compound, particularly at the C3 position. This position is synthetically accessible and modification at this site can lead to compounds with diverse biological activities. For instance, researchers have explored cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, Heck, and Stille reactions, on 3-halo-1-substituted-1H-indole-2-carbonitrile derivatives to introduce a wide variety of substituents. nih.govnih.gov These reactions provide access to a diverse range of di-, tri-, and tetra-substituted indole-2-carbonitriles. nih.govnih.gov
Furthermore, the nitrile group itself can serve as a synthetic handle for further transformations. While less explored for this compound specifically, the general reactivity of the nitrile group suggests potential for its conversion into other functional groups like tetrazoles, which are important in medicinal chemistry.
The development of novel synthetic methods for the preparation of this compound and its analogs is also an active area of research. chemicalbook.com Efficient and scalable synthetic routes are crucial for making these compounds readily available for further investigation.
Data Tables
Table 1: Physicochemical Properties of Selected Indole and Nitrile Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |
| Indole | C₈H₇N | 117.15 | Solid | 120-72-9 |
| 2-Methylindole | C₉H₉N | 131.178 | White solid | 95-20-5 |
| 1-Methyl-1H-indole-6-carbonitrile | C₁₀H₈N₂ | 156.18 | Solid | 20996-87-6 |
| 1-Methyl-1H-indole-3-carbonitrile | C₁₀H₈N₂ | 156.18 | Solid | 24662-37-1 |
| 1-Methylindole-2-carboxylic acid | C₁₀H₉NO₂ | 175.1840 | Solid | 16136-58-6 |
| 1-Methyl-1H-indole-2-carbonyl chloride | C₁₀H₈ClNO | 193.63 | Not specified | 118618-61-4 |
| Acetonitrile | CH₃CN | 41.05 | Liquid | 75-05-8 |
Table 2: Research Findings on Substituted Indole-2-carbonitriles
| Reaction Type | Starting Material | Key Reagents | Product Type | Significance | Reference |
| Cross-Coupling | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Phenylacetylene (B144264) derivatives, Pd(II), CuI | 3-Alkynyl-1-benzyl-1H-indole-2-carbonitriles | Synthesis of highly substituted indole derivatives. | nih.gov |
| Cross-Coupling | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Boronic acids, Pd catalyst | 3-Aryl-1-benzyl-1H-indole-2-carbonitriles | Access to biaryl indole structures. | nih.gov |
| Cross-Coupling | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Alkenes, Pd catalyst | 3-Alkenyl-1-benzyl-1H-indole-2-carbonitriles | Formation of C-C double bonds at the C3 position. | nih.gov |
| Cross-Coupling | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Organostannanes, Pd catalyst | 3-Substituted-1-benzyl-1H-indole-2-carbonitriles | Versatile method for introducing various substituents. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylindole-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-12-9(7-11)6-8-4-2-3-5-10(8)12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCOGYNDZDYYOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Methyl 1h Indole 2 Carbonitrile and Its Structural Analogs
Direct Synthesis Approaches to 1H-Indole-2-carbonitriles
The formation of the 1H-indole-2-carbonitrile scaffold can be accomplished through various synthetic routes. These approaches either build the indole (B1671886) ring with the nitrile group already in place or introduce the nitrile functionality onto a pre-existing indole skeleton.
The creation of the indole ring system is a foundational step in many syntheses. Several cyclization strategies have been developed to produce indole-2-carbonitriles.
One notable method involves the thermal decomposition of an azide (B81097) to form the indole ring via a vinylnitrene cyclization. capes.gov.brtandfonline.comtandfonline.com For instance, the synthesis of 4-hydroxy-1H-indole-2-carbonitrile was successfully achieved through a sequence where an acyclic azide was first converted to an amide, followed by a thermal ring closure in refluxing toluene (B28343) to yield a 4-benzyloxy-1H-indole-2-carboxamide. tandfonline.com This intermediate was then debenzylated and dehydrated to furnish the final product. tandfonline.com
Another effective strategy is the intramolecular cyclization of 2-ethynylaniline (B1227618) derivatives. ccspublishing.org.cn In the presence of a base like potassium carbonate (K₂CO₃) in water, various N-substituted 2-(arylethynyl)anilines can be cyclized to form the corresponding 2-arylindoles in high yields. This method has shown excellent tolerance for different functional groups, including the nitrile group, which remained intact during the cyclization process. ccspublishing.org.cn
| Starting Material | Catalyst/Reagent | Product | Yield | Reference |
| N-Tosylated 2-(arylethynyl)anilines | K₂CO₃ in water | 2-Arylindoles | High | ccspublishing.org.cn |
| Acyclic azide (precursor) | Heat (Toluene) | 4-Benzyloxy-1H-indole-2-carboxamide | 71.1% | tandfonline.com |
A common alternative to building the indole ring with the nitrile present is to introduce the cyano group at the C2 position of an existing indole molecule. This is typically achieved through cyanation reactions or by the dehydration of a C2-carboxamide group.
Direct C-H cyanation of the indole ring at the C2 position is a powerful method for installing the nitrile group. A variety of cyano sources and catalytic systems have been employed for this purpose. nih.gov
Transition-metal catalysis offers efficient routes for this transformation. A rhodium(III)-catalyzed reaction using p-toluenesulfonyl cyanide (TsCN) as a safe cyanide source has been developed for the cyanation of various heteroarenes, including indoles. researchgate.net Similarly, copper-mediated C-H cyanation, using a combination of ammonium (B1175870) iodide and dimethylformamide (DMF) as the cyanating agent, provides facile access to 2-cyanoindoles. researchgate.net
More recently, an electrochemical, metal-free approach has been reported for the site-selective C-H cyanation of indoles. organic-chemistry.org This method uses trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source and tris(4-bromophenyl)amine (B153671) as a redox catalyst in a simple undivided electrochemical cell, achieving high regioselectivity and good yields for C2-cyanated indoles at room temperature. organic-chemistry.org
| Indole Substrate | Cyanating Agent | Catalyst/Conditions | Product | Reference |
| Indoles | TMSCN | Tris(4-bromophenyl)amine, Electrolysis | C2-cyanated indoles | organic-chemistry.org |
| (Hetero)arenes | p-Toluenesulfonyl cyanide (TsCN) | Rh(III)-catalyst | (Hetero)aryl nitriles | researchgate.net |
| Heteroarenes | Ammonium iodide/DMF | Copper-catalyst | 2-Cyanoindoles | researchgate.net |
A classical and reliable two-step method involves the conversion of a 1H-indole-2-carboxylic acid to its corresponding carboxamide, which is then dehydrated to the nitrile. nih.gov The initial amide formation can be achieved using thionyl chloride and ammonia (B1221849). The subsequent dehydration of the resulting 1H-indole-2-carboxamide is commonly performed using a strong dehydrating agent like phosphorus(V) oxychloride (POCl₃) to afford the 1H-indole-2-carbonitrile in good yields. nih.gov
An alternative reagent for this dehydration is cyanuric chloride in the presence of an N,N-disubstituted formamide (B127407) like DMF. researchgate.net This system provides a milder reaction condition and has been used effectively for the dehydration of various aromatic and heterocyclic carboxamides to their corresponding nitriles with good yields. researchgate.net For example, 4-hydroxyindole-2-carboxamide has been dehydrated using polyphosphoric acid trimethylsilylester (PPSE) to give the desired nitrile in 81% yield. tandfonline.com
| Starting Material | Reagent | Product | Yield | Reference |
| 1H-Indole-2-carboxamides | Phosphorus(V) oxychloride | 1H-Indole-2-carbonitriles | Good | nih.gov |
| 4-Hydroxyindole-2-carboxamide | PPSE | 4-Hydroxy-1H-indole-2-carbonitrile | 81% | tandfonline.com |
| Heterocyclic carboxamides | Cyanuric chloride/DMF | Heterocyclic carbonitriles | 51-99% | researchgate.net |
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient approach to complex molecules. arkat-usa.org Several MCRs have been developed for the synthesis of functionalized indole-carbonitriles. For example, a one-pot reaction involving an indole derivative, an aldehyde, malononitrile, and a catalyst can lead to the formation of complex indole-pyridine carbonitrile structures. tandfonline.com These strategies are valued for their atom economy and ability to rapidly generate chemical diversity from simple building blocks. rug.nlresearchgate.net
Introduction of the Nitrile Functionality
N-Methylation Strategies for Indole Nitrogen
The final step in the synthesis of 1-Methyl-1H-indole-2-carbonitrile is the methylation of the nitrogen atom of the 1H-indole-2-carbonitrile precursor.
A particularly practical and environmentally friendly method for N-methylation utilizes dimethyl carbonate (DMC) as the methylating agent. acs.orggoogle.com This reaction is typically carried out in a solvent such as DMF in the presence of a base like potassium carbonate (K₂CO₃). acs.orggoogle.com This method is suitable for large-scale production and shows high selectivity for N-methylation, even with electron-withdrawing groups like a nitrile at the C2 position. acs.orggoogle.com Mechanistic studies have shown that catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) can effectively promote this reaction. st-andrews.ac.uknih.gov Another approach uses magnesium oxide as a recyclable, heterogeneous base for the methylation with DMC under microwave conditions, which also tolerates electron-withdrawing groups on the indole ring. researchgate.net
The classical approach to N-methylation involves deprotonating the indole nitrogen with a strong base, such as sodium amide (NaNH₂) in liquid ammonia, followed by the addition of a methylating agent like methyl iodide. orgsyn.org
| Substrate | Methylating Agent | Base/Catalyst | Conditions | Product | Yield | Reference |
| 6-Nitroindole | Dimethyl carbonate | K₂CO₃ | DMF, Reflux | N-Methyl-6-nitroindole | High | acs.org |
| Indole | Dimethyl carbonate | DABCO | - | N-Methylindole | High | st-andrews.ac.uknih.gov |
| Indole | Methyl iodide | NaNH₂ | Liquid NH₃ | N-Methylindole | 85-95% | orgsyn.org |
| Indole-3-carboxaldehyde | Dimethyl carbonate | K₂CO₃ | DMF, Reflux (~130 °C) | 1-Methylindole-3-carboxaldehyde | 85% | acs.org |
| Ethyl 1H-indole-2-carboxylate | Dimethyl carbonate | - | Dry DMF | Ethyl 1-methyl-1H-indole-2-carboxylate | - | mdpi.com |
Post-Synthetic Derivatization from Precursor Indole Systems
The modification of a pre-existing indole framework is a common and effective strategy for accessing a variety of functionalized indole derivatives. This approach allows for the late-stage introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for screening purposes.
Halogenation at Indole Ring Positions
Halogenated indoles are valuable intermediates in organic synthesis, primarily due to their susceptibility to a range of cross-coupling reactions. The introduction of a halogen atom onto the indole ring can be achieved through various methods, with the choice of reagent and conditions dictating the regioselectivity of the reaction.
For instance, the direct halogenation of 2-trifluoromethylindole has been shown to produce 3-chloro-, 3-bromo-, and 3-iodo derivatives in high yields, up to 98%. nih.gov This process is often followed by N-alkylation or N-sulfonylation to further modify the indole scaffold. nih.gov The C3 position of the indole ring is particularly susceptible to electrophilic substitution. An efficient method for the iodination of 1H-indole-2-carbonitrile derivatives at the C3 position involves the use of potassium hydroxide (B78521) and iodine in DMF. nih.gov This reaction proceeds smoothly to afford 3-iodo-1H-indole-2-carbonitrile derivatives in yields exceeding 80%. nih.gov These iodinated compounds can then be protected, for example, with a benzyl (B1604629) group, to give the corresponding 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives in good yields (71–92%). nih.gov
Enzymatic halogenation is also emerging as an environmentally benign alternative. The thermostable RebH variant, 3-LSR, has been successfully employed for the bromination of a variety of indole derivatives. frontiersin.org This biocatalytic approach tolerates a range of substituents on the benzenoid ring, including both electron-donating and electron-withdrawing groups, and provides the corresponding 3-bromoindoles. frontiersin.org
Functional Group Interconversions on Existing Substituents
The transformation of one functional group into another on a pre-existing indole scaffold is a fundamental strategy for elaborating the molecular structure. The nitrile group at the C2 position of this compound is a versatile handle for such transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other nitrogen-containing heterocycles. nih.gov
For example, 1H-indole-2-carboxamides can be readily prepared from the corresponding acyl chlorides and ammonia. nih.gov Subsequent dehydration of the carboxamide using a reagent like phosphorus(V) oxychloride yields the desired 1H-indole-2-carbonitrile. nih.gov This two-step process demonstrates a classic functional group interconversion from a carboxylic acid derivative to a nitrile.
Catalytic Approaches in the Synthesis of Functionalized Indole-2-carbonitriles
Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective bond formations. In the context of indole synthesis and functionalization, transition metal-catalyzed cross-coupling reactions have proven to be exceptionally powerful tools. nih.govacs.orgwiley.com These reactions allow for the construction of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions
The general catalytic cycle for these reactions, particularly those catalyzed by palladium, involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com This cycle allows for the coupling of a wide range of organic halides or triflates with various organometallic reagents. acs.orgwiley.com
Sonogashira Coupling
The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a widely used method for the formation of carbon-carbon bonds. wikipedia.org This reaction has been successfully applied to the synthesis of various functionalized indoles. nih.govmdpi.com
A notable application is the synthesis of 1-(3-phenylprop-2-yn-1-yl)-1H-indole-2-carbonitrile derivatives. nih.gov This is achieved through a homocoupling reaction of a terminal alkyne in the presence of a palladium catalyst, such as PdCl2(PPh3)2, and a copper(I) co-catalyst, typically CuI. nih.gov The reaction is generally carried out in the presence of a base like triethylamine (B128534) (Et3N). nih.gov This methodology has been shown to be effective with a variety of aromatic iodides, including those with both electron-donating and electron-withdrawing substituents, affording the desired products in moderate to good yields (64–90%). nih.gov
Furthermore, Sonogashira coupling can be employed to introduce an alkynyl substituent at the C3 position of the indole ring. The reaction of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with various phenylacetylene (B144264) derivatives, catalyzed by palladium(II) and copper(I) iodide, yields 3-alkynyl-1H-indole-2-carbonitriles in moderate to good yields (69–90%). nih.gov
| Reactants | Catalyst System | Product | Yield (%) |
| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile, Phenylacetylene | Pd(II), CuI | 1-Benzyl-3-(phenylethynyl)-1H-indole-2-carbonitrile | 69-90 |
| 1-(Prop-2-yn-1-yl)-1H-indole-2-carbonitrile, Aryl Iodide | PdCl2(PPh3)2, CuI | 1-(3-Arylprop-2-yn-1-yl)-1H-indole-2-carbonitrile | 64-90 |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, involving the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. nih.govrsc.org This reaction is known for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. mdpi.comnih.gov
In the context of indole functionalization, the Suzuki-Miyaura coupling has been utilized to introduce aryl and heteroaryl groups at various positions of the indole ring. For instance, a method has been developed for the functionalization of the C-3β position of vinyl indoles. nih.gov This involves a hydroboration of the vinyl group followed by a Suzuki-Miyaura cross-coupling with the resulting alkyl borane (B79455) and an aryl halide or triflate. nih.gov
A significant application is the synthesis of 5,7-diarylindoles via a double Suzuki-Miyaura coupling. rsc.org This method employs a low catalyst loading of Pd(PPh3)4 and uses water as the reaction solvent, making it a greener approach. rsc.org The reaction proceeds efficiently to give 5,7-diarylated indoles in up to 91% yield, even without the need for N-protection of the indole. rsc.org
The Suzuki-Miyaura coupling has also been successfully applied to the C-3 functionalization of 1H-indazole, a related heterocyclic system. mdpi.com This work highlights the importance of the catalyst and solvent system in achieving high yields of the cross-coupled products. mdpi.com
| Reactants | Catalyst System | Product | Yield (%) |
| 5,7-Dihaloindole, Arylboronic acid | Pd(PPh3)4 | 5,7-Diarylindole | up to 91 |
| N-Methyl-3-vinylindole, Aryl triflate/halide | 9-BBN, Pd catalyst | C-3β Arylated N-methylindole | - |
| 3-Iodo-1H-indazole, Organoboronic acid | Ferrocene-based Pd complex | 3-Aryl-1H-indazole | - |
Radical-Initiated Cascade Cyclization Reactions
Radical cascade cyclizations have emerged as a powerful strategy for the efficient construction of complex polycyclic molecules from simple acyclic precursors. rsc.org These reactions involve the generation of a radical species that undergoes a series of intramolecular cyclizations to form multiple rings in a single step. This methodology has been applied to the synthesis of various indole-containing fused heterocyclic systems.
For example, an efficient protocol for synthesizing pyrrolo[1,2-a]indole derivatives, which are structural analogs of this compound, has been developed using a cascade radical cyclization of N-propargylindoles. nih.gov Similarly, indole-fused diazepine (B8756704) derivatives have been generated with excellent diastereoselectivity through a radical cascade cyclization strategy. rsc.org These methods highlight the potential of radical chemistry to rapidly build molecular complexity and access diverse indole-based scaffolds.
Other Metal-Promoted Reactions
Beyond the well-established cross-coupling reactions, a variety of other metal-promoted transformations are employed in the synthesis and functionalization of indole-2-carbonitriles.
Sonogashira and Suzuki-Miyaura Couplings: These palladium-catalyzed reactions are also used to functionalize 3-iodo-indole-2-carbonitrile precursors, allowing for the introduction of alkynyl and aryl/vinyl groups, respectively, thereby expanding the molecular diversity of accessible analogs. nih.gov
Carbonylative Cyclization: Palladium(II) catalysts can promote the carbonylative heterocyclization of substrates like 2-alkynylaniline imines. beilstein-journals.org This process, conducted under carbon monoxide and air pressure, can lead to the formation of indole-3-carboxylic esters, which can be precursors to other functionalized indoles. beilstein-journals.org
Ruthenium-Catalyzed Oxidative Dearomatization: This method allows for the transformation of 2-substituted indoles into indolin-3-ones that feature a quaternary carbon center at the C2 position, offering a route to highly functionalized indole analogs. researchgate.net
Iodine-Mediated Reactions: In a metal-free approach, iodine combined with an oxidant like tert-butyl hydroperoxide (TBHP) can mediate the reaction of N-substituted indoles with DMF or DMA to produce bis- and tris(indolyl)methanes. researchgate.net
Green Chemistry Considerations in Synthetic Protocols
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods, and the synthesis of indoles is no exception. Green chemistry principles focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.
Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in green chemistry for its ability to dramatically reduce reaction times and often improve yields. researchgate.nettandfonline.com This technology has been successfully applied to various indole syntheses, including the preparation of 2-methyl-1H-indole-3-carboxylate derivatives. tandfonline.com
Solvent-Free and Aqueous Conditions: A key goal of green chemistry is to minimize or eliminate the use of volatile organic solvents. Mechanochemical methods, where reactions are induced by grinding solid reactants together, offer a solvent-free alternative for reactions like the Fischer indolisation. unica.it Additionally, performing reactions in water, where possible, provides a safe and environmentally friendly medium. rsc.org
Metal-Free Catalysis: While metal catalysts are highly effective, they can be costly and pose environmental and health risks due to metal contamination in the final products. The development of metal-free synthetic routes is a significant area of research. An innovative two-step reaction to assemble the indole core from simple starting materials using an Ugi multicomponent reaction followed by an acid-induced cyclization in ethanol (B145695) represents a notable metal-free approach. rsc.org
By incorporating these green chemistry strategies, the synthesis of this compound and its analogs can be made more sustainable and efficient. researchgate.netrsc.org
Chemical Transformations and Reactivity Profiles of 1 Methyl 1h Indole 2 Carbonitrile
Reactions Involving the Nitrile Moiety
The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic. libretexts.org This inherent reactivity allows for a variety of nucleophilic additions and transformations.
Reduction of the Nitrile Group
The nitrile group of 1-methyl-1H-indole-2-carbonitrile can be reduced to a primary amine. A common and effective method for this transformation is the use of lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.org The reaction proceeds through the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion. A second hydride addition then leads to a dianion, which upon aqueous workup, yields the corresponding primary amine. libretexts.orgopenstax.org
Alternatively, catalytic hydrogenation can be employed for the reduction of nitriles. libretexts.org Catalysts such as Raney nickel, platinum, or palladium on carbon are often used. libretexts.orgresearchgate.net This method offers a milder alternative to metal hydride reduction. For instance, selective reduction of a nitrile in the presence of an ester can be achieved using H₂/Raney Ni. researchgate.net
| Reagent | Product | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | A strong reducing agent that effectively reduces nitriles. libretexts.orgopenstax.org |
| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde | A milder reducing agent that can selectively reduce nitriles to aldehydes. youtube.com |
| Catalytic Hydrogenation (H₂/Catalyst) | Primary Amine | Catalysts include Raney Ni, Pt, Pd/C. libretexts.orgresearchgate.net |
Hydrolysis and Amidation Reactions
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org In acidic hydrolysis, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom and facilitating nucleophilic attack by water. chemistrysteps.com This initially forms an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide yields the carboxylic acid. chemistrysteps.com
Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, also leading to an amide intermediate that is subsequently hydrolyzed to a carboxylate salt. openstax.org
The conversion of nitriles to amides is a key step in the hydrolysis process. chemistrysteps.com The amide can be isolated as the final product under controlled conditions.
| Reaction | Reagents | Product |
| Acidic Hydrolysis | H₃O⁺, heat | 1-Methyl-1H-indole-2-carboxylic acid |
| Basic Hydrolysis | OH⁻, H₂O, heat | 1-Methyl-1H-indole-2-carboxylate |
| Amidation | H₂O, H⁺ or OH⁻ (controlled) | 1-Methyl-1H-indole-2-carboxamide |
Nucleophilic Additions to the Nitrile Carbon
The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles. libretexts.org Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the nitrile to form ketones after hydrolysis of the intermediate imine. openstax.orgchemistrysteps.com This reaction provides a valuable route for the synthesis of 2-acylindoles. The mechanism involves the nucleophilic attack of the carbanion from the organometallic reagent on the nitrile carbon, forming an imine anion which is then hydrolyzed. openstax.org
Indole (B1671886) Ring Functionalization and Reactivity
The indole ring system is an electron-rich aromatic heterocycle, making it prone to electrophilic attack. The presence of the methyl group at the 1-position and the carbonitrile at the 2-position influences the regioselectivity of these reactions.
Electrophilic Aromatic Substitution Reactions
The indole nucleus readily undergoes electrophilic aromatic substitution. niscpr.res.in Due to the electron-donating nature of the nitrogen atom, the most common site for electrophilic attack on the indole ring is the C3 position. nih.gov However, the substitution pattern of this compound can direct electrophiles to other positions.
Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. nih.gov For instance, iodination of 1H-indole-2-carbonitrile derivatives at the 3-position can be achieved using iodine and potassium hydroxide. nih.gov The resulting 3-iodoindoles are versatile intermediates for further functionalization through cross-coupling reactions. nih.gov
| Reaction | Reagent | Typical Position of Substitution |
| Halogenation | X₂ (e.g., I₂, Br₂) | C3 |
| Nitration | HNO₃/H₂SO₄ | C3, C5 |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | C3 |
Directed Metalation and Subsequent Electrophilic Quenching
Directed metalation is a powerful strategy for the regioselective functionalization of aromatic compounds. core.ac.uk In this process, a directing group guides a strong base, typically an organolithium reagent, to deprotonate a specific position on the aromatic ring. The resulting organometallic intermediate can then be quenched with various electrophiles.
For indole derivatives, the directing group can influence the site of metalation. While the C2 position is often the most acidic proton on the indole ring, the presence of substituents can alter this preference. In the case of N-substituted indoles, lithiation can occur at the C2 or C7 position depending on the directing group and reaction conditions. Subsequent reaction with an electrophile introduces a new substituent at the metalated position.
For example, the lithiation of N,N-dialkyl-2-biphenyl carboxamides, a related system, shows that metalation can occur at positions ortho or remote to the directing amide group, depending on the presence of an internal electrophile. nih.gov This highlights the complexity and tunability of directed metalation reactions.
Regioselective Functionalization Strategies
The indole nucleus, a prominent scaffold in numerous natural products and pharmaceuticals, presents a fascinating study in regioselectivity due to the differential reactivity of its various positions. The functionalization of this compound is a subject of significant interest, as the introduction of substituents at specific positions can dramatically alter its biological and chemical properties. The electron-rich nature of the indole ring typically favors electrophilic substitution at the C3 position. However, the presence of the N-methyl and C2-carbonitrile groups significantly influences the regiochemical outcome of various reactions.
The functionalization at the C3 position of 2-cyanoindoles is a key strategy for the synthesis of diverse and complex molecules. nih.gov A common approach involves the direct iodination of the indole at the C3 position using iodine and potassium hydroxide in DMF, which proceeds in high yields. nih.gov This 3-iodo derivative serves as a versatile precursor for a variety of cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions. nih.gov These palladium-catalyzed reactions allow for the introduction of a wide range of substituents, such as alkynyl, aryl, and vinyl groups, at the C3 position, leading to di-, tri-, and tetra-substituted indole-2-carbonitriles. nih.gov
While the C3 position is the most nucleophilic, functionalization at other positions on the benzene (B151609) ring of the indole core is also achievable, though often requiring more specialized strategies. The development of methods for regioselective C-H functionalization at the C4, C5, C6, and C7 positions is an active area of research, often employing directing groups to achieve the desired selectivity. nih.gov For instance, the use of a transient directing group like glycine (B1666218) has been shown to facilitate the C4-arylation of indoles. nih.gov
| Reaction Type | Reagents and Conditions | Position of Functionalization | Product Type | Reference |
| Iodination | I2, KOH, DMF | C3 | 3-Iodo-1-methyl-1H-indole-2-carbonitrile | nih.gov |
| Sonogashira Coupling | Phenylacetylene (B144264) derivatives, Pd(II), CuI | C3 | 3-Alkynyl-1-methyl-1H-indole-2-carbonitriles | nih.gov |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | C3 | 3-Aryl-1-methyl-1H-indole-2-carbonitriles | nih.gov |
| Heck Coupling | Alkenes, Pd catalyst | C3 | 3-Alkenyl-1-methyl-1H-indole-2-carbonitriles | nih.gov |
| Stille Coupling | Organostannanes, Pd catalyst | C3 | 3-Substituted-1-methyl-1H-indole-2-carbonitriles | nih.gov |
Oxidation Reactions of the Indole Nucleus
The oxidation of indoles is a fundamental transformation that can lead to a variety of valuable nitrogen-containing compounds, including the medicinally important 2-oxindoles. nih.gov The electron-rich nature of the indole ring makes it susceptible to oxidation, but controlling the regioselectivity and preventing over-oxidation can be challenging. nih.gov A mixture of products can arise from the competing oxidation at the nitrogen, C2, and C3 positions. nih.gov
For this compound, oxidation typically targets the C2-C3 double bond. One of the classic transformations is the Witkop oxidation, which involves the oxidative cleavage of this bond. nih.gov This reaction, historically carried out with reagents like peroxy acids or ozone, leads to the formation of 2-acylamino-N-methylbenzaldehyde derivatives. More recently, greener and more catalytic approaches have been developed. For example, the use of oxone in the presence of a halide catalyst provides an efficient method for the oxidative cleavage of C2,C3-disubstituted indoles to yield 2-keto acetanilides. nih.gov This halide catalysis protocol is advantageous due to its use of a safer oxidant and the catalytic nature of the halide, which minimizes waste. nih.gov
Another important oxidation reaction is the conversion to 2-oxindoles. While this is more commonly reported for C3-substituted indoles, the underlying principle involves the oxidation of the C2 position. nih.gov The reaction often proceeds through an indolenine intermediate which then rearranges. nih.gov
| Oxidation Type | Reagents and Conditions | Key Intermediate | Product Type | Reference |
| Witkop Oxidation | Oxone, Halide catalyst (e.g., KBr) | Indolenine hydroperoxysulfate | 2-Acylamino-N-methylbenzaldehyde derivative | nih.gov |
| Oxidation to 2-Oxindole | Various oxidizing agents (e.g., m-CPBA) | Indolenine | 1-Methyl-2-oxoindoline-3-carbonitrile | nih.gov |
Construction of Fused and Polycyclic Indole Systems
The indole scaffold serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. These polycyclic structures are often found in natural products and exhibit a wide range of biological activities. Starting from this compound, various annulation strategies can be employed to construct fused ring systems.
Pyrrolo[1,2-a]indole Synthesis
The pyrrolo[1,2-a]indole framework is a privileged heterocyclic motif present in numerous natural products with significant pharmacological properties. researchgate.netrsc.org The synthesis of this scaffold has garnered considerable attention from the synthetic community. researchgate.netrsc.org One established method for constructing the 2,3-dihydro-1H-pyrrolo[1,2-a]indole system involves an intramolecular nucleophilic aromatic substitution. This typically requires a precursor that has a pyrrolidine (B122466) ring attached to the indole nitrogen and a suitable leaving group on the benzene ring of the indole.
A more direct approach starting from a substituted indole involves the reaction of a 1-(prop-2-yn-1-yl)-1H-indole derivative. While the original research often focuses on indoles with other substituents at the 2-position, the principle can be extended to this compound precursors. For instance, a 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile could potentially undergo intramolecular cyclization. This can be promoted by various catalysts, such as gold or other transition metals, which activate the alkyne for nucleophilic attack by the C3 position of the indole. nih.gov
Another strategy involves the condensation of a suitable pyrroline (B1223166) derivative with a functionalized phenylacetonitrile (B145931), followed by an intramolecular cyclization. For example, the condensation of 2-methoxypyrroline (B2812361) with a phenylacetonitrile derivative can lead to an intermediate that, upon treatment with a base and a copper(I) salt, yields a 2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbonitrile. rsc.org
| Synthetic Strategy | Key Reagents/Intermediates | Product | Reference |
| Intramolecular Cyclization | 1-(Prop-2-yn-1-yl)-1H-indole-2-carbonitrile, AuCl3 | Pyrrolo[1,2-a]indole derivative | nih.gov |
| Condensation and Intramolecular Substitution | 2-Methoxypyrroline, functionalized phenylacetonitrile, NaH, CuBr | 2,3-Dihydro-1H-pyrrolo[1,2-a]indole-9-carbonitrile | rsc.org |
Pyrido[2,3-b]indole Synthesis
The pyrido[2,3-b]indole ring system, also known as a γ-carboline, is another important heterocyclic scaffold. The synthesis of these structures often involves the construction of the pyridine (B92270) ring onto the indole framework. While specific examples starting directly from this compound are not extensively detailed in the provided context, general methods for pyridoindole synthesis can be extrapolated.
One common approach is the Friedländer annulation, which involves the condensation of a 2-aminoindole derivative with a β-dicarbonyl compound or its equivalent. In the context of this compound, a potential pathway would involve the reduction of the nitrile group to an aminomethyl group, followed by further transformations to create a suitable precursor for a Friedländer-type cyclization.
Alternatively, palladium-catalyzed cross-coupling reactions can be employed to build the pyridine ring. For example, a 3-amino-1-methyl-1H-indole-2-carbonitrile could be reacted with a suitable three-carbon synthon under palladium catalysis to construct the fused pyridine ring.
Other Annulated Heterocycles
Beyond pyrrolo- and pyrido-fused systems, this compound can be a precursor to a variety of other annulated heterocycles. The reactivity of the indole C2-C3 bond and the functionality of the carbonitrile group provide multiple avenues for cyclization reactions.
For instance, the synthesis of pyrazino[1,2-a]indoles can be achieved by the intramolecular cyclization of 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles. nih.gov In this case, the C2-carbonitrile group could participate in or direct the cyclization. The reaction of a 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile with ammonia (B1221849) in methanol, for example, could potentially lead to a pyrazino[1,2-a]indole (B3349936) derivative. nih.gov
Furthermore, gold(I)-catalyzed reactions have been developed for the synthesis of annulated bis-indoles from (1H-indol-3-yl)(aryl)methanols and 2-(arylethynyl)-1H-indoles. rsc.org This highlights the potential for using the C2- and C3-positions of the indole nucleus in complex cyclization cascades to build polycyclic systems.
| Fused Heterocycle | General Synthetic Approach | Key Precursor | Reference |
| Pyrazino[1,2-a]indole | Intramolecular cyclization of an N-propargyl indole | 1-(Prop-2-yn-1-yl)-1H-indole-2-carbonitrile | nih.gov |
| Annulated bis-indoles | Gold(I)/Brønsted acid-catalyzed reaction | 2-(Arylethynyl)-1H-indole and (1H-indol-3-yl)(aryl)methanol | rsc.org |
Mechanistic Investigations of Reactions Involving 1 Methyl 1h Indole 2 Carbonitrile
Elucidation of Reaction Pathways and Intermediates
Understanding the stepwise progression from reactants to products, including the identification of transient intermediates, is a cornerstone of mechanistic chemistry. For reactions involving the indole-2-carbonitrile scaffold, several pathways have been investigated.
A significant reaction for functionalizing the indole (B1671886) core is the Vilsmeier-Haack reaction , which typically yields aldehydes but whose principles are relevant for installing precursors to the nitrile group. The mechanism commences with the formation of the Vilsmeier reagent, a substituted chloroiminium ion, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com This electrophilic Vilsmeier reagent is then attacked by the electron-rich indole ring. The resulting intermediate, an iminium ion, is subsequently hydrolyzed during workup to afford the final aldehyde. wikipedia.orgjk-sci.com
Another powerful method for indole synthesis is the Fischer indole synthesis . In a relevant example, 1-methylindole-2-carboxylic acid was generated from pyruvic acid 1-methylphenylhydrazone with an acid catalyst. thermofisher.com The generally accepted mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enehydrazine. This is followed by a crucial nih.govnih.gov-sigmatropic rearrangement, which forms a new carbon-carbon bond and leads to a di-imine intermediate. This intermediate then undergoes cyclization and the loss of ammonia (B1221849) to yield the aromatic indole ring. thermofisher.com The resulting carboxylic acid can be converted to the target nitrile through standard procedures.
In more complex transformations, the conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles reveals a pathway involving multiple intermediates. The proposed mechanism begins with a base-assisted tautomerization of the nitroalkane to a nitronic acid. This species reacts with phosphoryl chloride to form a phosphorylated nitronate intermediate. Subsequent deprotonation and elimination lead to an oxime, which undergoes a 5-endo-trig cyclization to form a spirocyclic iminium species. This key intermediate then rearranges to a dihydrooxazinium species, and a final base-assisted ring cleavage yields the nitrile product. nih.gov The successful isolation of the spirocyclic intermediate provides strong support for this proposed pathway. nih.gov
Palladium-catalyzed cross-coupling reactions are also pivotal for modifying the indole-2-carbonitrile skeleton. Reactions like the Sonogashira, Stille, and Heck couplings are used to introduce substituents, typically at the 3-position of the indole ring. nih.gov These reactions proceed through well-established catalytic cycles involving a sequence of oxidative addition, transmetalation (for Sonogashira and Stille) or migratory insertion (for Heck), and reductive elimination steps, with Pd(0) and Pd(II) complexes acting as the key catalytic intermediates. nih.govmdpi.com
Role of Catalysts and Reagents in Reaction Mechanisms
Catalysts and reagents are critical for directing the course of a reaction, increasing its rate, and improving its selectivity. In the synthesis and functionalization of 1-methyl-1H-indole-2-carbonitrile and its analogs, a variety of species play essential mechanistic roles.
Palladium complexes are the most prominent catalysts for cross-coupling reactions on the indole nucleus. mdpi.com In Sonogashira couplings of 3-iodo-1-benzyl-1H-indole-2-carbonitrile, a combination of a palladium(II) catalyst and a copper(I) co-catalyst is used. nih.gov The palladium catalyst orchestrates the main cycle of oxidative addition and reductive elimination, while the copper(I) iodide is believed to form a copper(I) acetylide intermediate, facilitating the transmetalation step to the palladium center. nih.gov For Stille couplings, dichlorobis(acetonitrile)palladium(II) is an effective catalyst, and for Heck reactions, various Pd(0) and Pd(II) sources are employed. nih.gov
In electrophilic cyanation reactions, Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂) play a crucial role. They function by activating the cyanating agent, for instance, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). mdpi.com The Lewis acid coordinates to the nitrogen atom of the sulfonamide, increasing the electrophilicity of the cyano group and making it susceptible to attack by the electron-rich indole ring. mdpi.com
The formation of the electrophile in the Vilsmeier-Haack reaction is dependent on the reaction between DMF and an activating agent, most commonly phosphorus oxychloride (POCl₃) . ijpcbs.com POCl₃ converts the amide into the highly electrophilic chloroiminium salt, known as the Vilsmeier reagent, which is the key species that formylates the indole ring. chemistrysteps.com
Bases are also fundamental reagents in many of these transformations. Strong, non-nucleophilic bases like sodium hydride (NaH) are used for the deprotonation of the indole nitrogen, preparing it for alkylation (e.g., methylation). nih.gov Weaker inorganic bases like potassium carbonate (K₂CO₃) are employed in other contexts, such as promoting the initial deprotonation of a pro-nucleophile in domino reactions. mdpi.com
The table below summarizes the roles of key catalysts and reagents in reactions relevant to this compound.
| Catalyst/Reagent | Reaction Type | Mechanistic Role |
| PdCl₂(PPh₃)₂ / CuI | Sonogashira Coupling | Pd(0)/Pd(II) catalytic cycle; Cu(I) facilitates alkyne activation and transmetalation. nih.gov |
| PdCl₂(MeCN)₂ | Stille Coupling | Pd(0)/Pd(II) catalyst for the cross-coupling cycle. nih.gov |
| BF₃·OEt₂ | Electrophilic Cyanation | Lewis acid that activates the cyanating agent (e.g., NCTS), increasing its electrophilicity. mdpi.com |
| POCl₃ / DMF | Vilsmeier-Haack | React to form the electrophilic Vilsmeier reagent (chloroiminium ion). wikipedia.orgchemistrysteps.com |
| NaH | N-Alkylation | Strong base for deprotonating the indole N-H to form the corresponding anion. nih.gov |
| p-Toluenesulfonic acid | Fischer Indole Synthesis | Protic acid catalyst that facilitates hydrazone formation and the subsequent nih.govnih.gov-sigmatropic rearrangement. nih.gov |
Kinetic Studies and Reaction Rate Analysis
Kinetic studies, which measure reaction rates under varying conditions, provide quantitative data to support or refute proposed mechanisms. While specific kinetic data for reactions involving this compound are not widely reported, studies on analogous systems, such as the reaction between aniline (B41778) and methyl radicals, offer insight into the methodologies used.
A theoretical investigation of the reaction between aniline (C₆H₅NH₂) and the methyl radical (CH₃) explored the reaction kinetics over a broad range of temperatures (300–2000 K) and pressures (76–76,000 Torr). nih.gov The study identified several competing reaction channels, including hydrogen abstraction from the amino group and methyl addition to the aromatic ring. The rate constants for these elementary steps were calculated using conventional transition-state theory (TST) and the RRKM-based master equation framework. nih.gov
The table below presents the calculated atmospheric rate expressions for key pathways in the aniline + CH₃ reaction, illustrating the type of data generated from kinetic studies.
| Reaction Channel | Rate Expression (k) at 760 Torr (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) |
| H-abstraction from -NH₂ | 7.5 × 10⁻²³ T³·⁰⁴ exp[(-40.63 kJ·mol⁻¹)/RT] | 300–2000 |
| CH₃-addition at ortho-site | 2.29 × 10⁻³ T⁻³·¹⁹ exp[(-56.94 kJ·mol⁻¹)/RT] | 300–2000 |
| Total Rate Constant | 7.71 × 10⁻¹⁷ T¹·²⁰ exp[(-40.96 kJ·mol⁻¹)/RT] | 300–2000 |
| Data sourced from a theoretical study on the aniline + CH₃ reaction. nih.gov |
Evidence from Trapping Experiments and Spectroscopic Monitoring
Experimental evidence is essential to confirm the existence of proposed intermediates and validate reaction pathways. This evidence often comes from trapping transient species or monitoring their formation and decay using spectroscopic techniques.
For reactions involving indole derivatives, standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the structure of starting materials, isolated intermediates, and final products. nih.govmdpi.com For example, in the synthesis of 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, the final product was characterized by IR spectroscopy, which showed the characteristic C≡N stretching vibration, as well as by NMR and APCI-MS. mdpi.com
More direct evidence for a reaction mechanism comes from the isolation or trapping of a proposed intermediate. In the multi-step synthesis of 2-(1H-indol-2-yl)acetonitriles from 3-(2-nitroethyl)-1H-indoles, a key spirocyclic iminium intermediate was proposed. nih.gov Researchers were able to successfully isolate this intermediate from a reaction that was quenched early. When this isolated compound was resubjected to the standard reaction conditions, it cleanly converted to the final nitrile product, providing powerful evidence for its role as a true intermediate on the reaction pathway. nih.gov
In other advanced mechanistic studies, spectroscopic monitoring can provide real-time information. For instance, in a photoredox-catalyzed reaction for constructing cyclopropane (B1198618) scaffolds, fluorescence quenching studies were used to demonstrate that a single-electron transfer (SET) cycle was initiated by the proposed species. acs.org This type of experiment provides direct evidence for the initial steps of a catalytic cycle. While such detailed in-situ monitoring has not been specifically reported for reactions of this compound, these examples showcase the powerful techniques available for mechanistic elucidation in modern organic chemistry.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For 1-Methyl-1H-indole-2-carbonitrile, the spectrum is expected to show distinct signals for the N-methyl group and the five protons on the indole (B1671886) ring system.
The N-methyl group protons are expected to appear as a sharp singlet, as they are not coupled to other protons. The protons on the benzene (B151609) portion of the indole ring (H4, H5, H6, and H7) will appear in the aromatic region of the spectrum, typically as complex multiplets (doublets or triplets of doublets) due to coupling with their neighbors. The lone proton on the pyrrole (B145914) ring (H3) would likely appear as a singlet, shifted relative to the other aromatic protons.
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-CH₃ | 3.8 - 4.0 | Singlet |
| H3 | 7.0 - 7.2 | Singlet |
¹³C NMR spectroscopy detects the carbon atoms in a molecule, providing information about the carbon skeleton. For this compound, with the molecular formula C₁₀H₈N₂, ten distinct signals are expected in the ¹³C NMR spectrum, corresponding to each unique carbon atom.
The most downfield signal is typically the nitrile carbon (-C≡N) due to its electronic environment. The carbons of the indole ring will appear in the aromatic region, while the N-methyl carbon will be the most upfield signal.
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| N-CH₃ | 30 - 35 |
| C3 | 100 - 105 |
| C2 | 115 - 120 |
| -C≡N | 118 - 125 |
| C4, C5, C6, C7 | 110 - 130 |
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. scbt.com It would be used to establish the connectivity of the protons on the benzene ring, showing which protons are adjacent to one another. For example, H4 would show a correlation to H5, H5 to H6, and H6 to H7. sigmaaldrich.com
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. scbt.com It is invaluable for assigning the signals of the protonated carbons in the ¹³C NMR spectrum. For instance, the singlet from the N-methyl protons would correlate to the upfield N-CH₃ carbon signal. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). HMBC is crucial for piecing together the molecular framework, especially around quaternary (non-protonated) carbons. scbt.com Key HMBC correlations would include the signal from the N-methyl protons to the C2 and C7a carbons, and the H3 proton signal to the C2, C3a, and the nitrile carbon, confirming the position of the nitrile group at C2. sigmaaldrich.com
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. The molecular formula for this compound is C₁₀H₈N₂, giving it a molecular weight of approximately 156.18 g/mol .
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a molecule. For this compound, HRMS would be used to confirm the molecular formula C₁₀H₈N₂ by matching the experimentally measured exact mass to the theoretically calculated mass.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the nitrile (-C≡N) functional group.
Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile (-C≡N) | Stretch | 2220 - 2260 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Methyl C-H | Stretch | 2850 - 2960 |
The presence of a strong peak in the 2220-2260 cm⁻¹ region is a definitive indicator of the nitrile group. The other bands confirm the presence of the aromatic indole ring and the methyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy
However, the electronic properties of the parent chromophore, 1-methylindole (B147185), have been investigated. nist.govmsu.edu Studies on 1-methylindole and other related indole derivatives can provide an approximation of the expected UV-Vis absorption profile. The UV absorption spectrum of indole-based molecules is characterized by transitions within the aromatic system. rcsb.org For instance, UV-Vis measurements for various indole derivatives are typically conducted using instruments like a Cary 5000 UV-Vis-NIR spectrophotometer at room temperature with quartz cuvettes. nih.gov The electronic properties of 1-methylindole have been explored experimentally through UV-Vis spectroscopy and analyzed using theoretical methods. nist.govmsu.edu
For comparative purposes, the UV/Visible spectrum of the closely related compound, 1-Methyl-1H-indole-2-carboxamide, is available and shows absorption in the ultraviolet range, which is characteristic of the indole ring system. Another related compound, 2-methyl-1H-indole, also displays a characteristic UV-Vis spectrum. nist.gov
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to study indole (B1671886) derivatives. niscpr.res.injmchemsci.com It provides a balance between accuracy and computational cost, making it ideal for calculating the electronic structure and energy of molecules like 1-Methyl-1h-indole-2-carbonitrile. niscpr.res.in DFT methods are employed to predict a wide range of properties, from optimized geometries to the intricacies of chemical reactions. researchgate.net
Geometry Optimization and Conformational Analysis
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this process involves calculating the molecule's energy at various conformations to find the global minimum on the potential energy surface. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles.
The indole ring system is nearly planar, and computational studies on related indole derivatives confirm this characteristic. nih.govnih.gov The methyl group on the nitrogen atom and the nitrile group at the C2 position introduce minimal distortion to the core indole structure. DFT calculations would confirm the planarity of the bicyclic indole core and determine the preferred orientation of the methyl group's hydrogen atoms relative to the ring.
Electronic Structure Analysis: Frontier Molecular Orbitals (FMO)
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com
The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are crucial descriptors of molecular reactivity and stability. researchgate.netresearchgate.net A small HOMO-LUMO gap suggests high chemical reactivity and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com
In this compound, the HOMO is expected to be distributed primarily over the indole ring, particularly the pyrrole (B145914) moiety, which is characteristic of the electron-rich nature of indoles. The LUMO is likely concentrated around the electron-withdrawing nitrile group and the C2-C3 double bond. This distribution makes the indole ring susceptible to electrophilic attack and suggests the nitrile group could be involved in nucleophilic additions.
| Parameter | Description | Predicted Value / Location |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | High (typical for electron-rich aromatics) |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Low (influenced by the electron-withdrawing nitrile group) |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO; indicates chemical reactivity. | Relatively small, suggesting moderate to high reactivity. |
| HOMO Density | Region of highest electron density in the HOMO. | Primarily on the C3 position and the pyrrole ring. |
| LUMO Density | Region of highest electron density in the LUMO. | Concentrated on the C2 atom and the nitrile (C≡N) group. |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. nih.gov It maps the electrostatic potential onto the molecule's electron density surface, illustrating the charge distribution.
The MEP map uses a color scale to indicate different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are targets for nucleophilic attack.
Green/Yellow: Regions of near-zero potential.
For this compound, the MEP surface would show a highly negative potential (red) around the nitrogen atom of the nitrile group due to its lone pair of electrons. The indole ring, particularly the C3 position, would also exhibit a negative potential, consistent with its known nucleophilicity. researchgate.net Conversely, a positive potential (blue) would be expected around the hydrogen atoms of the methyl group. This analysis helps in understanding non-covalent interactions and identifying sites for electrophilic and nucleophilic reactions. nih.gov
Prediction of Spectroscopic Properties
DFT and other quantum chemical methods can accurately predict various spectroscopic properties. For this compound, computational methods can calculate its theoretical vibrational (IR and Raman) and electronic (UV-Vis) spectra. By comparing these predicted spectra with experimental data, researchers can confirm the molecular structure and gain a deeper understanding of its vibrational modes and electronic transitions. For instance, the characteristic C≡N stretching frequency in the IR spectrum can be calculated and compared to its experimental value to validate the computational model.
Computational Insights into Reactivity and Regioselectivity
Computational studies provide profound insights into the reactivity and regioselectivity of chemical reactions. For this compound, the most common reaction is electrophilic substitution. FMO theory and MEP analysis can predict the most likely site for this reaction. The region of highest HOMO density is often the site of electrophilic attack. In indoles, this is typically the C3 position, which is more electron-rich than the C2 position. Although the C2 position is substituted, the C3 position remains the most nucleophilic site on the indole ring.
Computational models can also explain the regioselectivity of other reactions, such as cycloadditions or nucleophilic additions to the nitrile group. nih.gov By modeling the potential reaction pathways and calculating the activation energies, chemists can predict which product is more likely to form. nih.gov For instance, in cross-coupling reactions involving the indole core, DFT can help understand how substituents direct the incoming groups to specific positions. nih.govmdpi.com
Simulation of Reaction Mechanisms and Transition States
Beyond predicting reactivity, computational chemistry allows for the detailed simulation of entire reaction mechanisms. ugent.be This involves mapping the potential energy surface of a reaction, identifying all intermediates and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics.
For a reaction involving this compound, such as an electrophilic aromatic substitution at the C3 position, DFT calculations can model the step-by-step process. This includes the formation of the sigma complex (an intermediate) and the subsequent loss of a proton to restore aromaticity. By calculating the energy barriers for each step, researchers can determine the rate-limiting step of the reaction and understand how different reagents or conditions might affect the reaction rate and outcome. imc.ac.at
Applications As a Synthetic Building Block and Precursor in Chemical Research
Utility in the Synthesis of Diverse Heterocyclic Frameworks
1-Methyl-1H-indole-2-carbonitrile serves as a key precursor for constructing a wide array of more complex heterocyclic structures. The indole-2-carbonitrile core is particularly amenable to substitution, especially at the C3 position, which can be readily functionalized. nih.gov This allows for the application of modern synthetic methodologies to generate molecular diversity.
One of the most powerful strategies involves palladium-catalyzed cross-coupling reactions. Research has demonstrated that by first introducing a reactive group, such as iodine, at the C3 position of the indole-2-carbonitrile scaffold, a variety of subsequent coupling reactions can be performed. nih.govmdpi.com These methods enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to highly functionalized indole (B1671886) derivatives.
Table 1: Cross-Coupling Reactions on Indole-2-carbonitrile Scaffolds
| Reaction Name | Reactant Type | Bond Formed | Resulting Structure Type |
|---|---|---|---|
| Sonogashira Coupling | Terminal Alkynes | C-C (sp-sp²) | 3-Alkynyl-indoles |
| Suzuki–Miyaura Coupling | Boronic Acids/Esters | C-C (sp²-sp²) | 3-Aryl/Vinyl-indoles |
| Heck Coupling | Alkenes | C-C (sp²-sp²) | 3-Vinyl-indoles |
| Stille Coupling | Organostannanes | C-C (sp²-sp²) | 3-Aryl/Vinyl-indoles |
This table summarizes key palladium-catalyzed reactions used to functionalize the indole-2-carbonitrile core, enabling the synthesis of diverse heterocyclic frameworks. nih.gov
These reactions effectively use the indole-2-carbonitrile derivative as a foundational template, upon which intricate molecular architectures can be built. The nitrile group itself can also participate in cyclization reactions to form fused polycyclic systems, further expanding the range of accessible heterocyclic frameworks. nih.gov
Role in the Development of Advanced Organic Molecules
The synthetic utility of this compound extends beyond the creation of diverse frameworks to the targeted development of advanced organic molecules with specific properties. The indole skeleton is a recognized "privileged structure," frequently appearing in bioactive natural products and pharmaceuticals. nih.govnih.gov Consequently, derivatives of this compound are actively explored as intermediates for new drug candidates and other functional materials. nih.govmdpi.com
For instance, the synthesis of 1-(3-phenylprop-2-yn-1-yl)-1H-indole-2-carbonitrile derivatives demonstrates how the basic indole-2-carbonitrile structure can be elaborated into more complex molecules through reactions like palladium-catalyzed homocoupling. nih.gov Such derivatives represent a class of advanced molecules whose substituents can be fine-tuned to modulate their chemical and physical properties.
The transformation of the nitrile group is also a key aspect of its role. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, among other possibilities. Each transformation opens up a new class of advanced molecules. For example, the related indole-2-carboxylic acid derivatives have been identified as a promising scaffold for developing inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.gov
Table 2: Examples of Advanced Molecules Derived from Indole-2-carbonitrile Precursors
| Precursor Type | Reaction | Resulting Molecule Class | Potential Application |
|---|---|---|---|
| 1-Propargyl-1H-indole-2-carbonitrile | Palladium-catalyzed homocoupling | Dissymmetric alkynes | Organic materials, medicinal chemistry nih.gov |
| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Suzuki Coupling | 3-Aryl-indole-2-carbonitriles | Drug design, chemical biology nih.gov |
| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Heck Coupling | 3-Vinyl-indole-2-carbonitriles | Drug design, materials science nih.gov |
This table illustrates the role of indole-2-carbonitrile derivatives as precursors in synthesizing more complex and functional organic molecules.
Integration into Rational Design of Chemical Probes and Ligands
The this compound scaffold is a valuable component in the rational design of chemical probes and ligands that interact with specific biological targets. In medicinal chemistry, the indole ring is often used as a bioisostere for other aromatic systems or to mimic key amino acid side chains, such as tryptophan, in protein-ligand interactions. frontiersin.org
A prominent example of this design strategy is in the development of inhibitors for the MDM2-p53 protein-protein interaction, a key target in cancer therapy. In early efforts, the indole ring of tryptophan in the p53 peptide was replaced by an oxindole (B195798) ring to create small-molecule inhibitors. frontiersin.org This structure-based design led to the development of spirooxindoles, a class of potent and selective MDM2 inhibitors. frontiersin.orgmdpi.com The core principle involves using the indole-like scaffold to fit into a specific hydrophobic pocket on the target protein.
Furthermore, the concept of functional switching based on subtle structural modifications highlights the sophistication of rational design. In the development of progesterone (B1679170) receptor (PR) modulators, researchers found that modifying substituents on a pyrrole-oxindole scaffold—structurally related to indole-carbonitriles—could switch the molecule's function from a PR antagonist to a PR agonist. drugbank.com This demonstrates how the core scaffold, akin to this compound, can be systematically decorated to achieve a desired biological effect.
The related indole-2-carboxylic acid scaffold has been rationally designed to inhibit HIV-1 integrase by chelating with two magnesium ions within the enzyme's active site, showcasing how the specific placement of functional groups on the indole nucleus is critical for targeted ligand design. nih.gov
Table 3: Rational Design Applications of Indole-like Scaffolds
| Biological Target | Design Strategy | Scaffold/Moiety | Resulting Ligand Type |
|---|---|---|---|
| MDM2 Protein | Mimic p53's Tryptophan residue | Oxindole, Spirooxindole | p53-MDM2 Interaction Inhibitors frontiersin.orgmdpi.com |
| Progesterone Receptor (PR) | Fine-tune substituent size | Pyrrole-oxindole | Agonists and Antagonists drugbank.com |
| HIV-1 Integrase | Chelate Mg²⁺ ions in active site | Indole-2-carboxylic acid | Strand Transfer Inhibitors nih.gov |
This table summarizes how indole and structurally related scaffolds are integrated into the rational design of biologically active ligands and probes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing 1-methyl-1H-indole-2-carbonitrile?
- Methodology : A robust synthesis involves reacting 1H-indole-2-carbonitrile with methylating agents under controlled conditions. For example, CuI-catalyzed coupling with EtMgBr in anhydrous THF at ambient temperature yields this compound in high purity (52% yield after column chromatography using n-hexane/EtOAc 20:1) .
- Key Considerations : Ensure inert atmosphere (e.g., nitrogen) to prevent side reactions. Purification via silica gel chromatography is critical to isolate the product from unreacted starting materials and copper residues.
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, analogous indole-carbonitrile derivatives (e.g., 1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile) have been resolved with SHELX programs, achieving R-factors < 0.035 .
- Data Interpretation : Analyze bond angles (e.g., C–N–C angles ~109.7–126.0°) and torsion angles (e.g., C4–N1–C1–C2: −1.08°) to validate planar indole systems and nitrile group orientation .
Q. What safety precautions are essential when handling this compound?
- Guidelines :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Store in a cool, dry place under inert gas (e.g., argon) to prevent degradation .
- Avoid inhalation of dust; work in a fume hood with proper ventilation .
Advanced Research Questions
Q. How do substituents at the indole ring influence the reactivity of this compound in catalytic cross-coupling reactions?
- Experimental Design : Compare catalytic efficiency (e.g., Ru/Co-catalyzed C−H functionalization) using substituted analogs (e.g., 5-methoxy or 6-fluoro derivatives). Track reaction kinetics via HPLC or NMR to assess steric/electronic effects .
- Data Contradictions : Note that electron-withdrawing groups (e.g., –CN) may slow down oxidative addition but stabilize intermediates, requiring optimized ligand-metal ratios .
Q. What computational approaches are effective in predicting the electronic properties of this compound?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Validate against experimental UV-Vis and cyclic voltammetry data .
- Case Study : Analogous compounds (e.g., 4-methoxy-1H-indole-3-carbonitrile) show HOMO localization on the indole ring, suggesting nucleophilic attack at the nitrile group .
Q. How can structural ambiguities in this compound derivatives be resolved using crystallographic refinement?
- Strategy : Employ SHELXL for high-resolution refinement. For twinned crystals, use TWIN/BASF commands in SHELX to model disorder. Example: A derivative with Z’=2 was resolved using anisotropic displacement parameters and Hirshfeld surface analysis .
- Troubleshooting : Address data incompleteness (e.g., missing high-angle reflections) by merging datasets from multiple crystals .
Q. What are the challenges in synthesizing this compound analogs with improved solubility for biological assays?
- Approach : Introduce polar substituents (e.g., –OH, –NH2) via nucleophilic substitution or Pd-catalyzed amination. Monitor solubility via nephelometry in PBS/DMSO mixtures .
- Contradictions : While –OH improves solubility, it may reduce metabolic stability. Balance hydrophilicity with logP values (optimal range: 2–4) using QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
